3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one
Description
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-amino-1-cyclopropyl-6-methylpyridin-2-one |
InChI |
InChI=1S/C9H12N2O/c1-6-2-5-8(10)9(12)11(6)7-3-4-7/h2,5,7H,3-4,10H2,1H3 |
InChI Key |
UOURZFUMTGCYPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C(=O)N1C2CC2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one typically involves:
- Construction of the 1,2-dihydropyridin-2-one core.
- Introduction of the cyclopropyl group at the nitrogen (N1) position.
- Functionalization at the 3-position with an amino group.
- Methyl substitution at the 6-position.
This can be achieved through multi-step synthetic routes involving alkylation, amination, and ring closure reactions.
Alkylation of Pyridin-2-one Derivatives
A key step is the alkylation of the nitrogen atom in the pyridin-2-one ring with a cyclopropyl moiety. This is commonly performed by reacting the pyridin-2-one intermediate with cyclopropyl halides under basic conditions to form the N-cyclopropyl derivative.
Introduction of the Amino Group at Position 3
The amino group at position 3 can be introduced via:
- Direct amination of a 3-halo-1-cyclopropyl-6-methylpyridin-2-one precursor.
- Reduction of nitro or other amino precursor groups installed at position 3.
- Alternatively, nucleophilic substitution or palladium-catalyzed amination reactions can be employed.
Methyl Substitution at Position 6
The methyl group at position 6 is generally introduced early in the synthesis by starting with appropriately substituted pyridine precursors or by selective methylation reactions.
Representative Synthetic Route (Based on Literature)
A representative synthetic approach, adapted from related 1,2-dihydropyridin-2-one derivatives, involves:
- Starting Material: 6-methylpyridin-2-one or its derivatives.
- N-Alkylation: Reaction with cyclopropyl bromide or chloride in the presence of a base (e.g., potassium carbonate) to yield 1-cyclopropyl-6-methylpyridin-2-one.
- Halogenation at Position 3: Introduction of a halogen (e.g., bromine) at the 3-position via electrophilic substitution.
- Amination: Palladium-catalyzed amination or nucleophilic substitution with ammonia or an amine source to install the amino group at position 3.
- Purification: Crystallization or chromatographic techniques to isolate the target compound.
This approach aligns with known methods for preparing 1,2-dihydropyridin-2-one compounds functionalized at nitrogen and carbon positions.
Alternative Methods and Functional Group Manipulation
- Comin's Procedure: For related dihydropyridone derivatives, alkylation of in situ generated ammonium salts with Grignard reagents followed by oxidation has been used to introduce substituents at position 2, which can be adapted for position 3 functionalization.
- Suzuki Cross-Coupling: Though more common for aryl substitutions, Suzuki coupling has been used to diversify pyridin-2-one derivatives and could be applied for functionalization in complex syntheses.
- Hofmann Rearrangement: For related compounds, conversion of nitrile intermediates to amides followed by rearrangement has been reported, which could be useful for amino group installation in some synthetic schemes.
Data Table: Summary of Key Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| N-Alkylation | Nucleophilic substitution | Cyclopropyl bromide, base (K2CO3), solvent (DMF) | Introduces cyclopropyl at N1 |
| Halogenation at C3 | Electrophilic substitution | Bromine or NBS, solvent (e.g., acetic acid) | Prepares site for amination |
| Amination at C3 | Palladium-catalyzed amination or nucleophilic substitution | Ammonia or amine source, Pd catalyst, base | Introduces amino group |
| Methyl substitution | Starting material or methylation | Methyl-substituted pyridin-2-one precursors | Position 6 methyl group |
| Purification | Crystallization or chromatography | Solvent systems such as acetone/water mixtures | Isolates pure compound |
Research and Analysis
- The preparation methods are consistent with synthetic organic chemistry principles for heterocyclic compounds, particularly pyridinones.
- The presence of multiple functional groups allows for versatile synthetic manipulations, enabling diversification for biological activity studies.
- Palladium-catalyzed cross-coupling and amination reactions provide efficient routes for functionalization, supported by patent literature describing similar 1,2-dihydropyridin-2-one compounds.
- Crystallization from mixed solvents like acetone and water is effective for isolating stable crystalline forms, which is crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the dihydropyridinone ring play crucial roles in its binding to target molecules, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key physicochemical parameters, including topological polar surface area (TPSA) and calculated logP (cLogP), differentiate 3-amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one from analogs (Table 1).
Table 1: Physicochemical Comparison of Dihydropyridinone Derivatives
Notes:
Structural and Pharmacological Implications
- Cyclopropyl vs. Phenyl Substituents : The cyclopropyl group in the target compound imposes steric hindrance distinct from the planar phenyl group in MC-2 and MC-3. This may reduce off-target interactions while maintaining affinity for biological targets like fibrosis-related proteins .
- Amino Group Positioning: The C3 amino group (vs.
- Methyl Group at C6: Shared with MC-3 and 1-(2,2-dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one, this substituent may stabilize the dihydropyridinone ring conformation, influencing pharmacokinetics .
Biological Activity
3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a dihydropyridinone framework and the presence of an amino group, makes it a subject of interest for various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 164.20 g/mol. The compound features a bicyclic structure that contributes to its unique reactivity and biological properties.
Research indicates that this compound exhibits various biological activities primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that are crucial for cellular function and disease progression.
Anti-inflammatory Effects
Studies have indicated that this compound possesses anti-inflammatory properties. It has been evaluated in vitro for its ability to modulate inflammatory cytokines and reduce the expression of pro-inflammatory mediators.
Anticancer Potential
The compound has demonstrated promising anticancer activity in several preclinical studies. Its mechanism may involve the induction of apoptosis in cancer cells and the inhibition of tumor growth through modulation of specific signaling pathways.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in various cancer cell lines while exhibiting low toxicity towards normal cells.
- Animal Models : In vivo studies showed that treatment with this compound resulted in reduced tumor size and improved survival rates in mice bearing tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
